molecular formula C12H23NO2 B4845137 3-cyclopentyl-N-(3-methoxypropyl)propanamide

3-cyclopentyl-N-(3-methoxypropyl)propanamide

Cat. No. B4845137
M. Wt: 213.32 g/mol
InChI Key: WYANLGCHSQVIPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-cyclopentyl-N-(3-methoxypropyl)propanamide is a chemical compound that belongs to the class of amides. It is also known as CPPP and is used in scientific research for its potential therapeutic effects.

Scientific Research Applications

CPPP has been studied for its potential therapeutic effects in various fields such as neurology, oncology, and immunology. It has been found to have anti-inflammatory, analgesic, and antitumor properties. CPPP has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The exact mechanism of action of CPPP is not fully understood. However, it has been suggested that CPPP may act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. CPPP may also act by modulating the activity of ion channels in the nervous system.
Biochemical and Physiological Effects:
CPPP has been found to have anti-inflammatory and analgesic effects in animal models. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. CPPP has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

CPPP has several advantages for lab experiments. It is easy to synthesize and has a high purity. CPPP is also stable under normal laboratory conditions. However, CPPP has some limitations for lab experiments. It has low solubility in water and may require the use of organic solvents for experiments. CPPP may also have limited bioavailability in vivo.

Future Directions

There are several future directions for research on CPPP. One area of research is to further investigate the mechanism of action of CPPP. Another area of research is to explore the potential therapeutic effects of CPPP in other fields such as immunology. Additionally, future research could focus on developing new derivatives of CPPP with improved bioavailability and efficacy.
Conclusion:
CPPP is a chemical compound that has potential therapeutic effects in various fields of research. It has been found to have anti-inflammatory, analgesic, and antitumor properties. CPPP has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. While CPPP has advantages for lab experiments, it also has limitations such as low solubility in water. Future research on CPPP could further investigate its mechanism of action and explore its potential therapeutic effects in other fields.

properties

IUPAC Name

3-cyclopentyl-N-(3-methoxypropyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2/c1-15-10-4-9-13-12(14)8-7-11-5-2-3-6-11/h11H,2-10H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYANLGCHSQVIPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)CCC1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyclopentyl-N-(3-methoxypropyl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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